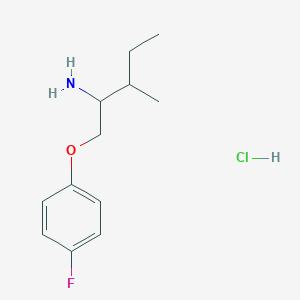
1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type of bonding, geometry of the molecule, and presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Applications De Recherche Scientifique
Chemoenzymatic Synthesis and β-Blockers
- Chemoenzymatic Synthesis of Diastereomers : A study by Horiguchi, Kuge, and Mochida (1997) explored the chemoenzymatic synthesis of diastereomers related to potent β-blockers, highlighting the role of optically active compounds in drug synthesis and development. This research underscores the importance of stereochemistry in pharmaceuticals, potentially relevant for the synthesis of complex amines like the one (Horiguchi, Kuge, & Mochida, 1997).
Synthesis Techniques and Chemical Analysis
- Novel Synthesis Approaches : Anderson, Burks, and Harruna (1988) presented a novel synthesis route for 3-fluoro-1-aminoadamantane and its derivatives, illustrating the versatility and importance of innovative synthesis methods in creating compounds with potential pharmaceutical applications. Such methodologies could be adaptable for synthesizing compounds like 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride (Anderson, Burks, & Harruna, 1988).
Applications in Catalysis and Molecular Interactions
- Electrophilic Amination and Fluorine Atom Removal : Bombek, Požgan, Kočevar, and Polanc (2004) discussed the electrophilic amination of 4-fluorophenol with diazenes, a process that involves the complete removal of the fluorine atom. This study is relevant for understanding the chemical reactivity of fluorophenol groups in the presence of diazenes, potentially applicable to modifications of compounds like 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride (Bombek, Požgan, Kočevar, & Polanc, 2004).
Synthesis and Characterization of Amine Derivatives
- Synthesis of 2-alkoxypentan-3-amine Hydrochloride : Ping-rong (2009) detailed the synthesis of medical intermediates including 2-alkoxypentan-3-amine hydrochloride compounds, which demonstrates the process of creating and purifying amine derivatives, relevant to the synthesis and application of amines in medical research (Zhang Ping-rong, 2009).
Antineoplastic Agents and Amino Acids
- Antineoplastic Agents and Amino Acid Amides : Pettit et al. (2003) reported on the synthesis and biological evaluation of antineoplastic agents, including amino acid amides. This research provides insights into the development of compounds for cancer treatment, indicating the broader relevance of amine compounds and their derivatives in therapeutic applications (Pettit et al., 2003).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves understanding the potential future applications of the compound and areas of further research.
Propriétés
IUPAC Name |
1-(4-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFSVDKALJWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



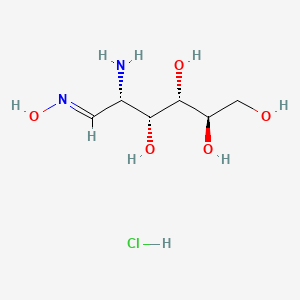
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
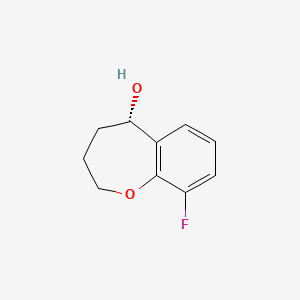

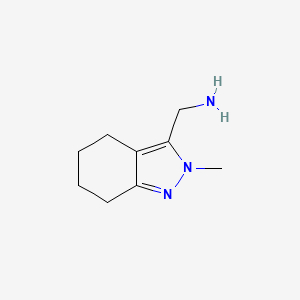

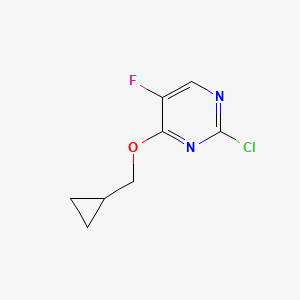
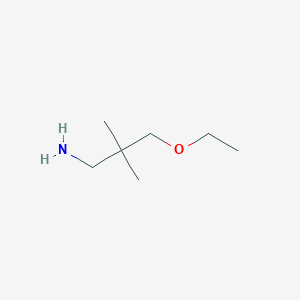
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
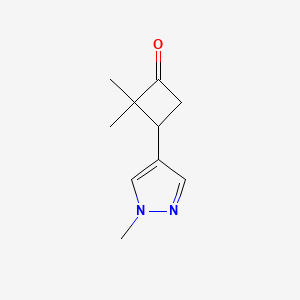

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)